
Aluminium trititanium dodecachloride
説明
Synthesis Analysis
- Aluminium complexes, like aluminium dodecyl sulfate trihydrate, are synthesized using Lewis acid surfactant catalysts in water, indicating a potential method for creating complex aluminium compounds (Firouzabadi et al., 2005).
- Aluminium complexes with Keggin-type polyoxotungstate have been synthesized, suggesting that complex aluminium compounds can be formed with intricate structures (Kato et al., 2010).
Molecular Structure Analysis
- The crystal structure of tris(2-hydroxypropanoate-(L))aluminum(III) reveals a distorted octahedral coordination sphere, which may be relevant to the structure of aluminium trititanium dodecachloride (Bombi et al., 1990).
Chemical Reactions and Properties
- Aluminium complexes exhibit reactivity characterized by electron deficiency and electrophilicity, key features that might apply to this compound (Hicks et al., 2018).
- Nucleophilic aluminum anions demonstrate unique reactivity in forming aluminium–element covalent bonds, suggesting potential reactions for this compound (Hicks et al., 2020).
Physical Properties Analysis
- The properties of aluminium complexes like tris(8-hydroxyquinoline)aluminum(III) can vary depending on their molecular packing, indicating that the physical properties of this compound may also be influenced by its structure (Brinkmann et al., 2000).
Chemical Properties Analysis
- Aluminium trichloride solutions in tetramethylurea show unique dissociation into ions, a property that could be similar in this compound solutions (Bittner et al., 1986).
- Genotoxic effects have been observed in aluminum chloride, which may hint at potential chemical properties of related compounds like this compound (Lima et al., 2007).
科学的研究の応用
Catalysts in Chemical Reactions
- Catalytic Applications: Aluminium compounds, such as aluminum dodecyl sulfate trihydrate, have been utilized as catalysts in chemical reactions. For instance, they are effective in facilitating the Michael addition of indoles and pyrrole to alpha, beta-unsaturated electron-deficient compounds in water at room temperature (Firouzabadi, Iranpoor, & Nowrouzi, 2005).
Materials Science
- NMR Spectroscopy in Materials Science: The (27)Al Nuclear Magnetic Resonance (NMR) spectroscopy has seen extensive application in materials science, offering detailed insights into the local structure and chemistry of aluminum in various environments. This includes studying aluminum-based materials such as aluminum polyoxoanions, zeolites, aluminophosphates, and metal-organic-frameworks (Haouas, Taulelle, & Martineau, 2016).
Energy Storage
- Hydrogen and Energy Storage: Aluminum hydride (AlH3) and related compounds are studied for their potential as high energy density materials for hydrogen storage and as reducing agents. Their applications extend to rocket fuels and portable fuel cells (Graetz, Reilly, Yartys, Maehlen, Bulychev, Antonov, Tarasov, & Gabis, 2011).
Organic Light Emitting Diodes (OLEDs)
- Electron Transport and Emitting Layers in OLEDs: Tris(8-hydroxyquinoline)aluminum(III) (Alq3) is utilized in organic light-emitting diodes (OLEDs) for its roles as an electron transport material and emitting layer. Studies on Alq3 focus on its excited state properties and potential for improved performance in OLED applications (Halls & Schlegel, 2001).
Environmental and Biological Studies
- Study of Aluminium Compounds in Biological Systems: Research into the effects of aluminum compounds on biological systems, including their potential neurotoxicity and links to neurodegenerative diseases, highlights the complex interactions between aluminum and living organisms. These studies investigate the mechanisms through which aluminum may exert its effects on cellular and molecular levels (Maya, Prakash, Madhu, & Goli, 2016).
Advanced Materials and Composites
- Aluminum Metal-Matrix Composites: Aluminum alloys are improved for automotive and industrial applications by incorporating solid lubricants, hard ceramic particles, and fibers to produce metal-matrix composites (MMCs) with enhanced mechanical, physical, and tribological properties (Prasad & Asthana, 2004).
Safety and Hazards
作用機序
Target of Action
It’s known that the compound interacts with various materials and substances, influencing their properties .
Mode of Action
Aluminium Trititanium Dodecachloride, as an alloying element, influences the microhardness and crystallization structure of aluminum-titanium alloys . It also plays a role in the electrochemical behavior of these alloys in solutions of HCl and H3PO4 . The compound’s interaction with its targets results in changes in both the physical and chemical properties of the substances it interacts with .
Biochemical Pathways
It’s known that the compound influences the corrosion processes of al and its alloys in hcl and h3po4 . The corrosion of Al alloying with Ti increases with an increase in both Ti content and temperature .
Result of Action
The action of this compound results in changes in the physical and chemical properties of the substances it interacts with. For instance, it influences the microhardness and crystallization structure of aluminum-titanium alloys . It also affects the corrosion processes of Al and its alloys in HCl and H3PO4 .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the corrosion of Al alloying with Ti, influenced by this compound, increases with an increase in both Ti content and temperature .
特性
IUPAC Name |
aluminum;titanium(4+);heptachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.7ClH.Ti/h;7*1H;/q+3;;;;;;;;+4/p-7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKAVICCBWPNSR-UHFFFAOYSA-G | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCl7Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893149 | |
| Record name | Aluminum chloride-titanium trichloride complex (1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12003-13-3 | |
| Record name | Aluminum titanium chloride (AlTi3Cl12) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012003133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum chloride-titanium trichloride complex (1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium trititanium dodecachloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol](/img/structure/B81681.png)
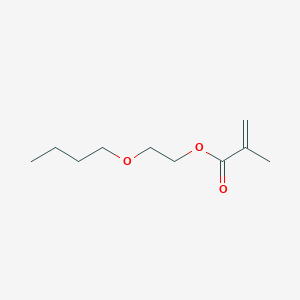
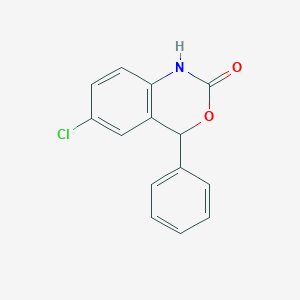
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol](/img/structure/B81684.png)
![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)
![N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81688.png)
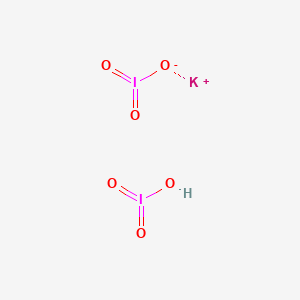

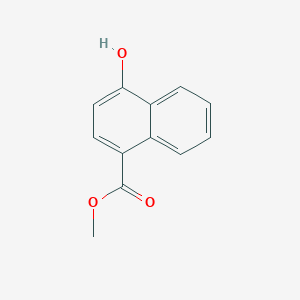
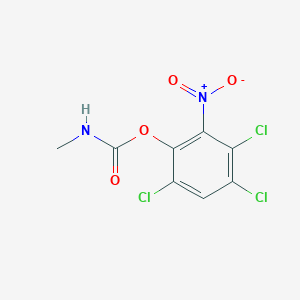
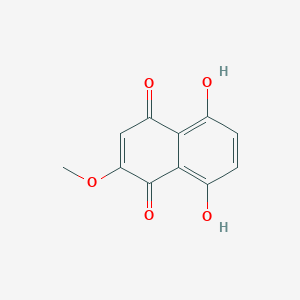
![6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B81704.png)

